molecular formula C9H12N2O3 B1597423 2-(3-Methoxyphenoxy)acetohydrazide CAS No. 436155-36-1

2-(3-Methoxyphenoxy)acetohydrazide

Cat. No. B1597423
M. Wt: 196.2 g/mol
InChI Key: QGULAZOKPKAIRW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)acetohydrazide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-(3-Methoxyphenoxy)acetohydrazide is 1S/C9H12N2O3/c1-13-7-3-2-4-8(5-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(3-Methoxyphenoxy)acetohydrazide is a solid substance at room temperature . It has a molecular weight of 196.21 .

Scientific Research Applications

Crystal Structure Analysis

  • Acetohydrazide Group Properties : The compound 2-(4-Methoxyphenoxy)acetohydrazide, a closely related derivative, has been synthesized, and its crystal structure analyzed. This study reveals a short N—N bond in the acetohydrazide group, suggesting electronic delocalization in the molecule. This property could be significant in the development of materials with specific electronic or optical characteristics (Liu & Gao, 2012).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Research involving derivatives of 2-(3-Methoxyphenoxy)acetohydrazide demonstrates significant antimicrobial potential against various bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Kaya et al., 2017).
  • Antitumor Properties : Some derivatives have shown promising antiproliferative activity against human tumor cell lines, indicating potential applications in chemotherapeutic drug development (Kaya et al., 2017).

Nonlinear Optical Properties

  • Optical Applications : Studies on hydrazones derived from 2-(3-Methoxyphenoxy)acetohydrazide demonstrate significant nonlinear optical properties. These findings suggest potential use in optical device applications, such as optical limiters and switches (Naseema et al., 2010).

Antimycobacterial and Antiviral Activities

  • Antimycobacterial Agents : Research indicates that phenoxy acetic acid derivatives, closely related to 2-(3-Methoxyphenoxy)acetohydrazide, have been evaluated for anti-mycobacterial activities, potentially useful in treating Mycobacterium tuberculosis infections (Yar et al., 2006).
  • In Vitro Antiviral Activity : Some derivatives have been tested for in vitro cytotoxicity and antiviral activity, although specific antiviral activity was not observed in the tested compounds (Shahar Yar et al., 2009).

properties

IUPAC Name

2-(3-methoxyphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-2-4-8(5-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGULAZOKPKAIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352751
Record name 2-(3-methoxyphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenoxy)acetohydrazide

CAS RN

436155-36-1
Record name 2-(3-methoxyphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Kaya, W Hussin, L Yurttaş, G Turan-Zitouni… - Drug …, 2017 - thieme-connect.com
Looking for new cytotoxic and antimicrobial agents with improved antitumor activity, a series of hydrazide and oxadiazole derivatives were designed and synthesized using 3-…
Number of citations: 9 www.thieme-connect.com
A Ozdemir, MD Altıntop, A Özdemir… - Zafer asim kaplancikli …, 2009 - researchgate.net
A new series of 2-((1-furan-2-yl) ethylidene) hydrazono)-4-substitutedphenylthiazol-3 (2H)-amines (2a–2o) and their Schiff bases (3a–3o) from 4-nitrobenzaldehyde were synthesized. …
Number of citations: 2 www.researchgate.net

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